Cysteine Protease inhibitor (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Los inhibidores de proteasa de cisteína son compuestos que inhiben la actividad de las proteasas de cisteína, que son enzimas que escinden los enlaces peptídicos en las proteínas. Estos inhibidores son cruciales para regular la actividad proteolítica en varios procesos fisiológicos y patológicos. Los inhibidores de proteasa de cisteína (clorhidrato) son particularmente significativos en la investigación médica debido a sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer, la artritis reumatoide y las infecciones parasitarias .

Mecanismo De Acción

Los inhibidores de proteasa de cisteína ejercen sus efectos uniéndose al sitio activo de las proteasas de cisteína, evitando así que la enzima escinda los enlaces peptídicos en las proteínas. Los inhibidores generalmente forman un enlace covalente con el grupo tiol del residuo de cisteína catalítica, lo que lleva a una inhibición irreversible de la enzima. Este mecanismo es crucial para regular la actividad proteolítica en varios procesos biológicos .

Compuestos similares:

Sulfonas de vinilo: Potentes inhibidores irreversibles de las proteasas de cisteína, utilizados en el diseño de fármacos para proteasas parasitarias y de mamíferos.

Inhibidores basados en nitrilo: Inhibidores reversibles covalentes que forman un enlace covalente con el residuo de cisteína catalítica.

Epoxysulfonas: Versiones oxidadas de las sulfonas de vinilo, utilizadas como inhibidores de catepsinas humanas.

Singularidad: Los inhibidores de proteasa de cisteína (clorhidrato) son únicos debido a su interacción específica con el grupo tiol del residuo de cisteína catalítica, lo que lleva a una inhibición altamente selectiva y potente. Esta especificidad los convierte en herramientas valiosas tanto en aplicaciones de investigación como terapéuticas .

Análisis Bioquímico

Biochemical Properties

Cysteine Protease Inhibitor Hydrochloride interacts with cysteine proteases, a type of enzyme that catalyzes the breakdown of proteins by hydrolyzing peptide bonds . This interaction is characterized by the inhibitor binding to the active site of the enzyme, preventing it from engaging with its usual substrates .

Cellular Effects

The effects of Cysteine Protease Inhibitor Hydrochloride on cells are largely due to its inhibitory action on cysteine proteases. By inhibiting these enzymes, it can affect various cellular processes, including protein degradation, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cysteine Protease Inhibitor Hydrochloride exerts its effects at the molecular level primarily through its interaction with cysteine proteases. It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds in proteins . This can lead to changes in gene expression and other cellular processes .

Metabolic Pathways

Cysteine Protease Inhibitor Hydrochloride is involved in the metabolic pathways related to protein degradation, given its role as an inhibitor of cysteine proteases

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de inhibidores de proteasa de cisteína a menudo implica la creación de marcos dipeptidílicos con cabezales específicos que pueden interactuar con el sitio activo de la enzima. Las rutas sintéticas comunes incluyen la preparación de epoxiesteres dipeptidílicos, enoatos dipeptidílicos y nitroalquenos dipeptidílicos. Estos compuestos se sintetizan a través de diversas reacciones orgánicas, incluida la esterificación, la alquilación y la formación de nitrilos .

Métodos de producción industrial: La producción industrial de inhibidores de proteasa de cisteína generalmente implica técnicas de síntesis orgánica a gran escala. El proceso incluye el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la eficacia del producto final. Se utilizan técnicas como la cromatografía y la cristalización para purificar los inhibidores sintetizados .

Análisis De Reacciones Químicas

Tipos de reacciones: Los inhibidores de proteasa de cisteína experimentan varios tipos de reacciones químicas, que incluyen:

Oxidación: Los inhibidores se pueden oxidar para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir los disulfuros en tioles.

Sustitución: Las reacciones de sustitución nucleófila pueden modificar la estructura del inhibidor para mejorar su afinidad de unión.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.

Agentes reductores: Ditiotreitol, tris(2-carboxietil)fosfina.

Solventes: Dimetilsulfóxido, acetonitrilo.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen inhibidores modificados con mayor estabilidad y propiedades de unión, como sulfoxidos, sulfonas y derivados de tiol .

Aplicaciones Científicas De Investigación

Los inhibidores de proteasa de cisteína (clorhidrato) tienen una amplia gama de aplicaciones de investigación científica:

Química: Utilizados como herramientas para estudiar mecanismos enzimáticos e interacciones de proteínas.

Biología: Empleados en la investigación de procesos celulares que involucran proteólisis, como la apoptosis y la autofagia.

Medicina: Investigados por su potencial terapéutico en el tratamiento de enfermedades como el cáncer, las infecciones parasitarias y las enfermedades inflamatorias.

Industria: Utilizados en el desarrollo de productos farmacéuticos y como aditivos en varios procesos industriales

Comparación Con Compuestos Similares

Vinyl Sulfones: Potent irreversible inhibitors of cysteine proteases, used in drug design for parasitic and mammalian proteases.

Nitrile-Based Inhibitors: Covalent reversible inhibitors that form a covalent bond with the catalytic cysteine residue.

Epoxysulfones: Oxidized versions of vinyl sulfones, used as inhibitors of human cathepsins.

Uniqueness: Cysteine protease inhibitors (hydrochloride) are unique due to their specific interaction with the thiol group of the catalytic cysteine residue, leading to highly selective and potent inhibition. This specificity makes them valuable tools in both research and therapeutic applications .

Propiedades

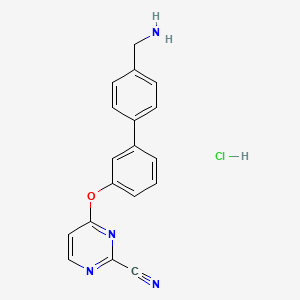

IUPAC Name |

4-[3-[4-(aminomethyl)phenyl]phenoxy]pyrimidine-2-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O.ClH/c19-11-13-4-6-14(7-5-13)15-2-1-3-16(10-15)23-18-8-9-21-17(12-20)22-18;/h1-10H,11,19H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZJROVPTNXLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C#N)C3=CC=C(C=C3)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(ethanesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2631163.png)

![N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631165.png)

![3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2631167.png)

![2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide](/img/structure/B2631168.png)

![6-methyl-N-(3-methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2631169.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2631170.png)

![1,3,6-trimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631172.png)

![1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2631175.png)

![2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2631180.png)

![(Z)-2-(2-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2631182.png)